molecular formula C17H22N8 B12241891 4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12241891
M. Wt: 338.4 g/mol
InChI Key: YKQLUTKOSFFXSN-UHFFFAOYSA-N
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Description

4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, which is a common motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazolo[3,4-d]pyrimidine core. This can be achieved by the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can mimic the structure of purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes . This binding can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core and a piperazine ring. This structure allows for versatile chemical modifications and a wide range of biological activities . The presence of the tert-butyl group also enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H22N8/c1-17(2,3)13-8-14(19-10-18-13)24-4-6-25(7-5-24)16-12-9-22-23-15(12)20-11-21-16/h8-11H,4-7H2,1-3H3,(H,20,21,22,23)

InChI Key

YKQLUTKOSFFXSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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